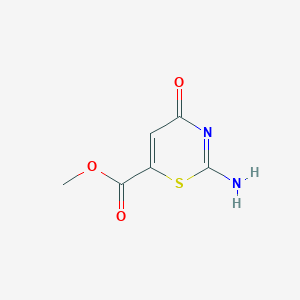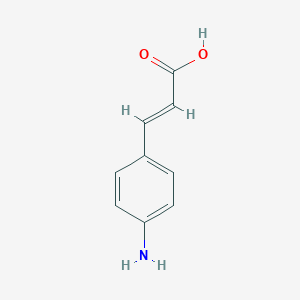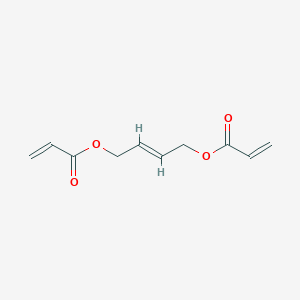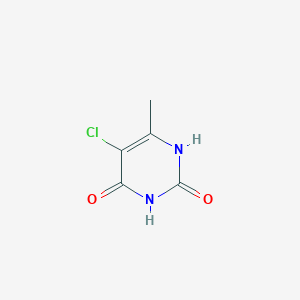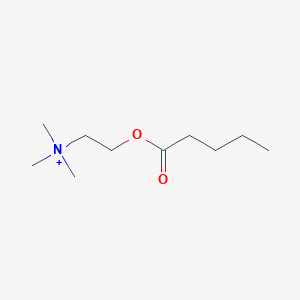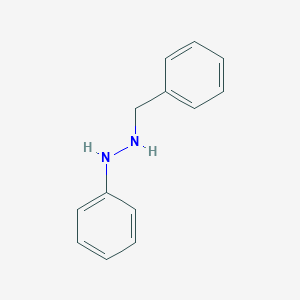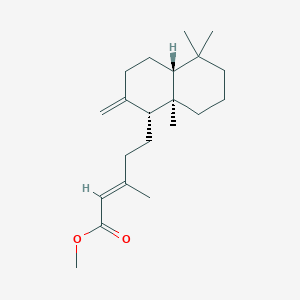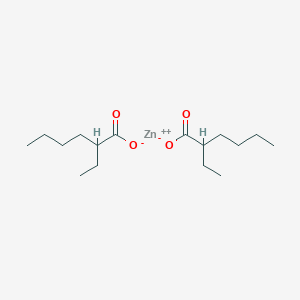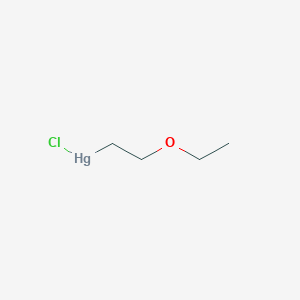
chloro(2-ethoxyethyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
chloro(2-ethoxyethyl)mercury is an organomercury compound with the molecular formula C₄H₉ClHgOThe compound is characterized by the presence of a mercury atom bonded to an ethoxyethyl group and a chloride ion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethylmercury chloride typically involves the reaction of ethoxyethanol with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C2H5OCH2CH2OH+HgCl2→C2H5OCH2CH2HgCl+HCl
Industrial Production Methods
Industrial production of 2-ethoxyethylmercury chloride involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
chloro(2-ethoxyethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert it to elemental mercury or other mercury compounds.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of new organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while substitution with thiols can produce thiolates .
Wissenschaftliche Forschungsanwendungen
chloro(2-ethoxyethyl)mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its effects on biological systems, particularly in studies related to mercury toxicity.
Medicine: Explored for potential therapeutic applications, although its toxicity limits its use.
Wirkmechanismus
The mechanism of action of 2-ethoxyethylmercury chloride involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to thiol groups in proteins, disrupting their function. It can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The molecular targets include enzymes and structural proteins, which are critical for cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methylmercury chloride (CH₃HgCl)
- Ethylmercury chloride (C₂H₅HgCl)
- Phenylmercury chloride (C₆H₅HgCl)
Comparison
chloro(2-ethoxyethyl)mercury is unique due to its ethoxyethyl group, which imparts different chemical properties compared to other organomercury compounds. For example, methylmercury chloride is more volatile and has different biological effects. Ethylmercury chloride is similar but has a shorter alkyl chain, affecting its reactivity and toxicity. Phenylmercury chloride, with an aromatic ring, exhibits distinct chemical behavior and applications .
Eigenschaften
CAS-Nummer |
124-01-6 |
|---|---|
Molekularformel |
C4H9ClHgO |
Molekulargewicht |
309.16 g/mol |
IUPAC-Name |
chloro(2-ethoxyethyl)mercury |
InChI |
InChI=1S/C4H9O.ClH.Hg/c1-3-5-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
SKJHMLZNOHLSOK-UHFFFAOYSA-M |
SMILES |
CCOCC[Hg]Cl |
Kanonische SMILES |
CCOCC[Hg]Cl |
| 124-01-6 | |
Piktogramme |
Acute Toxic; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


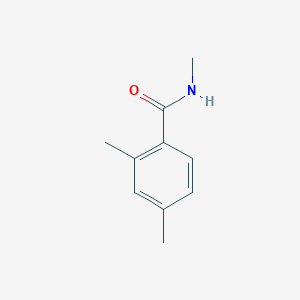
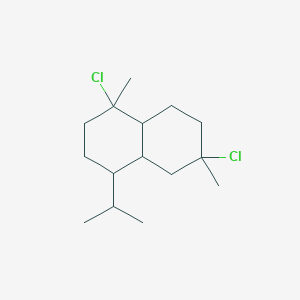
![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)
